Ac-I[CV(Bpa)QDWGAHRC]T
Description
Ac-I[CV(Bpa)QDWGAHRC]T is a synthetic cyclic peptide derived from compstatin, a 13-residue peptide known for its potent inhibition of complement component C3, a central mediator of the complement system . Compstatin analogs are engineered to enhance solubility, stability, and binding affinity while retaining therapeutic efficacy. The target compound incorporates a benzophenone (Bpa) substitution at position 4, a modification hypothesized to improve photochemical crosslinking for structural studies or targeted therapy .
Key features of this compound:
Properties
Molecular Formula |
C76H102N20O20S2 |
|---|---|
Molecular Weight |
1679.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(4R,7S,10R,13S,19S,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-28-[(4-benzoylphenyl)methyl]-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C76H102N20O20S2/c1-8-38(4)61(86-41(7)98)74(114)94-56-35-118-117-34-55(72(112)96-62(40(6)97)75(115)116)93-66(106)49(19-14-26-81-76(78)79)87-69(109)53(29-46-32-80-36-84-46)89-64(104)39(5)85-58(100)33-83-65(105)52(28-45-31-82-48-18-13-12-17-47(45)48)90-70(110)54(30-59(101)102)91-67(107)50(24-25-57(77)99)88-68(108)51(92-73(113)60(37(2)3)95-71(56)111)27-42-20-22-44(23-21-42)63(103)43-15-10-9-11-16-43/h9-13,15-18,20-23,31-32,36-40,49-56,60-62,82,97H,8,14,19,24-30,33-35H2,1-7H3,(H2,77,99)(H,80,84)(H,83,105)(H,85,100)(H,86,98)(H,87,109)(H,88,108)(H,89,104)(H,90,110)(H,91,107)(H,92,113)(H,93,106)(H,94,114)(H,95,111)(H,96,112)(H,101,102)(H,115,116)(H4,78,79,81)/t38-,39-,40+,49-,50-,51-,52-,53+,54?,55-,56-,60-,61-,62-/m0/s1 |
InChI Key |
PWSUDTBGJHZYGB-MPCJNSQXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Modifications
The table below highlights key structural differences and functional outcomes among compstatin analogs:
*Predicted based on Bpa's hydrophobicity.
Key Findings from Comparative Studies
Solubility Enhancements :
- The addition of polar residues (e.g., Ac-RSI[CV(meW)QDWGAHRC]T-NH2) at the N-terminus improved aqueous solubility by 3-fold compared to native compstatin, addressing aggregation issues .
- Removal of methyl groups (e.g., Peptide 1) further enhanced solubility without compromising potency .
Activity and Binding Affinity :
- Ac-I[CV(1MeW)QDWGAHRC]T demonstrated 16-fold higher activity than early analogs, attributed to optimized hydrophobic interactions with C3 .
- Substitutions with aromatic residues (e.g., Bpa, 1Nal) improved photochemical utility but reduced solubility .
Clinical Relevance: Ac-RSI[CV(meW)QDWGAHRC]T-NH2 advanced to human retinal pigment epithelium (RPE) assays for age-related macular degeneration (AMD), showing efficacy at nanomolar concentrations . Ac-I[CV(1MeW)QDWGAHRC]T is widely used in ex vivo studies to inhibit C3 cleavage in whole blood .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
